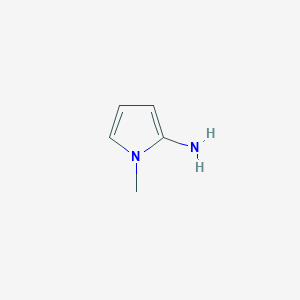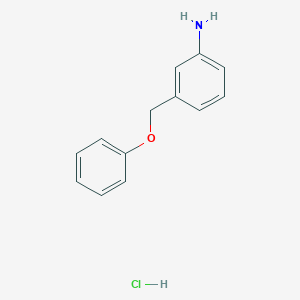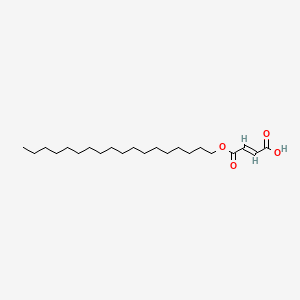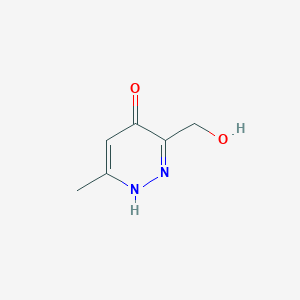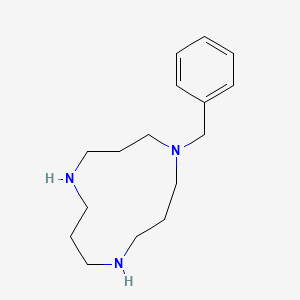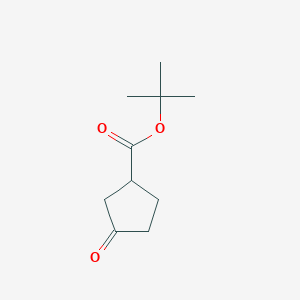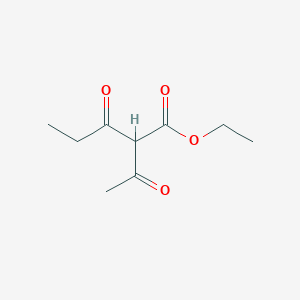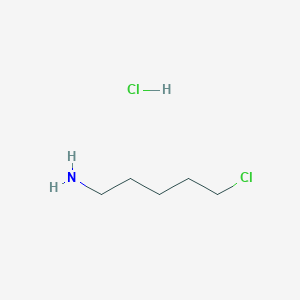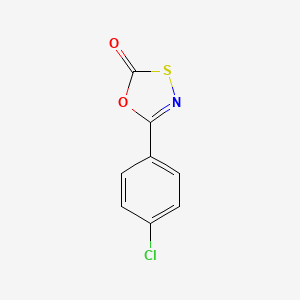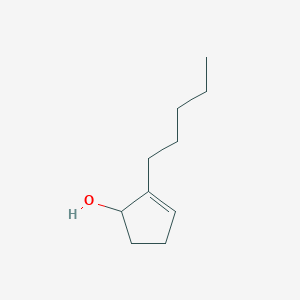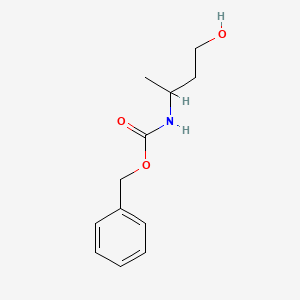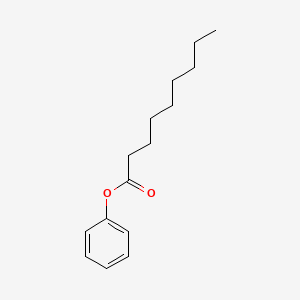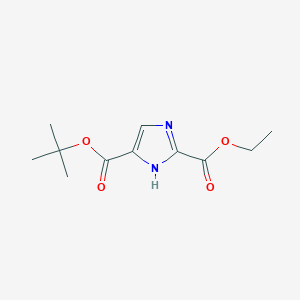
5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate
Vue d'ensemble
Description
5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate is a compound that belongs to the class of imidazoles . Imidazoles are five-membered heterocyclic compounds that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
The synthesis of 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate involves a reaction with trifluoroacetic acid (TFA) in dichloromethane (DCM). The mixture is stirred for 12 hours at room temperature. The solvent is then evaporated under a vacuum and the remaining residue is treated with methanol (MeOH) and filtered to give the final product .Applications De Recherche Scientifique
Fluorescent Imidazole-based Chemosensors
Imidazole derivatives, including compounds structurally related to 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate, are used as reversible luminescent sensors for the detection of cyanide and mercury ions. These compounds exhibit specificity towards CN- ions, leading to fluorescence quenching and a decreased singlet state lifetime. They demonstrate effective sensing capabilities with low detection limits in a CH3CN/H2O system (Emandi, Flanagan, & Senge, 2018).
Isoxazole Derivative Synthesis
Imidazole compounds, akin to 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate, have been investigated for their chemical reactivity in forming isoxazole derivatives. For example, treating 5-tert-butyl-4-methylisoxazole-3-ol with ethyl chloroacetate under basic conditions leads to unexpected products, suggesting complex chemical behavior and potential for diverse applications (Brehm, Madsen, Johansen, & Krogsgaard-Larsen, 1991).
Catalyst for Alkylation Reactions
A catalyst, 1H-imidazole-1-acetic acid tosilate, structurally related to 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate, has been synthesized and characterized for the alkylation reaction of phenol and tert-butyl alcohol. This catalyst demonstrates efficient and recyclable properties, with positive implications for the industrial synthesis of tert-butylphenol (Zhang et al., 2022).
Antineoplastic Activity
The synthesis of new 5-amino-substituted derivatives of 5-amino-6H-imidazo[4,5,1-de]-acridin-6-one, which bears structural similarities to 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate, has been explored. These compounds, including those with tert-butyl substitutions, have shown potent in vivo activity against murine P388 leukemia, highlighting their potential in antineoplastic applications (Cholody, Horowska, Paradziej-Lukowicz, Martelli, & Konopa, 1996).
Synthesis of Non-Proteinogenic Amino-Acid Methyl Esters
A chiral glycine derivative, tert-butyl 2-(tert-butyl)-4-methoxy-2,5-dihydro-1,3-imidazole-1-carboxylate, demonstrates the versatility of imidazole derivatives for synthesizing acid-sensitive and highly hindered α-amino-acid methyl esters. These compounds are synthesized with high diastereoselectivity, indicating potential applications in the synthesis of specialized amino acids (Seebach, 1997).
Propriétés
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 1H-imidazole-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-5-16-10(15)8-12-6-7(13-8)9(14)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKTWIPEAFACTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599229 | |
| Record name | 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate | |
CAS RN |
177417-73-1 | |
| Record name | 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



